molecular formula C17H15ClN4OS2 B2560282 N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 894010-58-3

N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2560282
CAS No.: 894010-58-3
M. Wt: 390.9
InChI Key: JCFUDZNLYZAAKX-UHFFFAOYSA-N
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Description

The compound N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide features a pyridazine core linked to a 2,4-dimethylthiazole moiety via a sulfanyl bridge, with an acetamide group substituted by a 4-chlorophenyl ring. This structure combines heterocyclic diversity (pyridazine and thiazole) with a sulfanyl-acetamide pharmacophore, which is common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS2/c1-10-17(25-11(2)19-10)14-7-8-16(22-21-14)24-9-15(23)20-13-5-3-12(18)4-6-13/h3-8H,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFUDZNLYZAAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.

    Pyridazine Synthesis: The pyridazine ring can be formed via condensation reactions involving hydrazine derivatives.

    Coupling Reactions: The thiazole and pyridazine rings are then coupled under specific conditions to form the desired intermediate.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where the chlorophenyl group is introduced.

    Formation of the Acetamide Linkage: Finally, the acetamide linkage is formed through amidation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Sulfanyl Group Oxidation

The sulfanyl (-S-) bridge undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions. This reaction is pivotal for modulating electron density and bioavailability.

Reaction ConditionsProductYieldSource
H<sub>2</sub>O<sub>2</sub> (30%), RT, 6 hrsSulfoxide derivative72%
mCPBA (1.2 eq), DCM, 0°C → RT, 12 hrsSulfone derivative65%

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, with peroxide agents like H<sub>2</sub>O<sub>2</sub> favoring sulfoxide formation, while stronger oxidants (e.g., mCPBA) drive complete oxidation to sulfones .

Acetamide Hydrolysis

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine intermediates.

ConditionsProductKey ObservationsSource
6M HCl, reflux, 8 hrs2-{[6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl]sulfanyl}acetic acidComplete dechlorination observed
NaOH (2M), EtOH/H<sub>2</sub>O (1:1), 60°C, 4 hrsSodium salt of acetic acid derivativeStabilized via resonance

Structural Impact : Hydrolysis alters hydrogen-bonding capacity, influencing target binding in biological systems.

Nucleophilic Aromatic Substitution (NAS) at Pyridazine

The electron-deficient pyridazine ring facilitates NAS at the 3- and 6-positions, enabling functionalization with amines or thiols.

ReagentPositionProductYieldSource
Piperidine, DMF, 80°CC-66-Piperidinylpyridazine analog58%
NaSH, EtOH, refluxC-33-Mercaptopyridazine derivative41%

Limitations : Steric hindrance from the thiazole group reduces reactivity at adjacent positions .

Thiazole Ring Functionalization

The 2,4-dimethylthiazole group participates in alkylation and coordination reactions.

Reaction TypeConditionsProductApplicationSource
AlkylationMeI, K<sub>2</sub>CO<sub>3</sub>, DMF, 50°CQuaternary ammonium derivative

Scientific Research Applications

Antimicrobial Activity

N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide has been evaluated for its antimicrobial properties against a range of pathogens. Studies indicate that derivatives of thiazole compounds exhibit promising antibacterial and antifungal activities. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal strains .

Anticancer Potential

Research has demonstrated that compounds containing thiazole and pyridazine structures can inhibit the proliferation of cancer cells. Specific derivatives have been tested against human breast cancer cell lines (e.g., MCF7) using assays like Sulforhodamine B (SRB) to assess cytotoxicity . The molecular docking studies indicate that these compounds can bind effectively to targets involved in cancer cell growth regulation, suggesting their potential as anticancer agents .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of similar thiazole derivatives, compounds were tested for their ability to inhibit the growth of bacterial and fungal species. Results indicated that certain derivatives exhibited activity comparable to standard antibiotics . This highlights the potential for developing new antimicrobial agents based on the structure of this compound.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of thiazole-containing compounds showed that specific derivatives could induce significant cytotoxic effects on breast cancer cell lines. The study utilized various assays to determine the effectiveness of these compounds in inhibiting cell growth and inducing apoptosis . Molecular docking further confirmed their interaction with cancer-related targets.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Variations

Pyridazine vs. Pyridine/Triazole Derivatives
  • Target Compound : Pyridazine ring with thiazole substitution.
  • Analog 1 : N-[(4-chlorophenyl)methyl]-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide (G954-0577) shares the pyridazine-thiazole backbone but includes a benzyl-substituted 4-chlorophenyl group and a 2-methoxyphenyl thiazole substituent, altering steric and electronic properties .
Thiazole vs. Imidazothiazole Derivatives
  • Analog 3 : Compounds 5f–5j () feature imidazo[2,1-b]thiazole cores with variable aryl substitutions (e.g., 4-chlorophenyl, 4-methoxyphenyl). These exhibit higher melting points (108–217°C) compared to pyridazine-based analogs, suggesting stronger intermolecular interactions .

Substituent Effects on Physicochemical Properties

Compound Name Key Substituents Molecular Weight Melting Point (°C) Yield (%)
Target Compound 4-Chlorophenyl, 2,4-dimethylthiazole Not Provided Not Provided Not Provided
G954-0577 (4-Chlorophenyl)methyl, 2-methoxyphenyl 497.04 Not Provided Not Provided
5f () 4-Chlorophenyl, 6-chloropyridin-3-yl ~439.3 215–217 72
5l () 4-Chlorophenyl, 4-(4-methoxybenzyl)piperazine 573.18 116–118 72
4da () 4-Chlorophenyl, benzamide ~375.8 Not Provided 90–95

Key Observations :

  • Catalyst-free Hantzsch-derived thiazoles (e.g., 4da ) achieve high yields (90–95%), suggesting synthetic efficiency compared to multi-step pyridazine-thiazole preparations .

Sulfanyl-Acetamide Pharmacophore Modifications

  • Target Compound : The sulfanyl bridge connects pyridazine and thiazole, while the acetamide links to 4-chlorophenyl.
  • Analog 4 : VUAA-1 and OLC-12 () replace pyridazine with triazole/pyridine, optimizing Orco receptor agonism. Their structures highlight the importance of sulfanyl-acetamide flexibility in receptor binding .
  • Analog 5 : 2-[[4-(4-chlorophenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide () substitutes pyridazine with triazole and adds a benzodioxin group, likely enhancing solubility via polar oxygen atoms .

Spectroscopic Validation

  • Common characterization methods include $^1$H/$^13$C NMR, MS, and elemental analysis. For example:
    • 5f (): MS (Q-TOF) m/z matches theoretical values, confirming purity .
    • 4da (): HR-MS and $^1$H NMR data validate regioselective thiazole formation .

Biological Activity

N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to a class of thiazole derivatives, characterized by its complex structure that includes a chlorophenyl group and a pyridazinyl-thiazolyl moiety. Its molecular formula is C21H18ClN5OSC_{21}H_{18}ClN_5OS, and it exhibits unique pharmacological properties due to the presence of sulfur and nitrogen heterocycles.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The following table summarizes key findings related to its antimicrobial efficacy:

Pathogen Minimum Inhibitory Concentration (MIC) Comparison
Methicillin-resistant S. aureus1 µg/mLComparable to daptomycin
Vancomycin-resistant E. faecium2 µg/mLSuperior to ampicillin
Candida aurisMIC < 4 µg/mLGreater than fluconazole

These results indicate that this compound has promising activity against both Gram-positive and fungal pathogens, suggesting its potential as a lead compound for antibiotic development .

Anticancer Activity

The anticancer properties of this compound have also been explored in various studies. The following data illustrate its effects on different cancer cell lines:

Cell Line Viability (%) at 100 µM Significance
A549 (lung adenocarcinoma)55.0No significant activity
Caco-2 (colorectal carcinoma)39.8p < 0.001 vs control

The compound demonstrated selective toxicity towards Caco-2 cells, indicating a potential for targeted cancer therapy in colorectal cancer .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar to other thiazole derivatives, it may disrupt bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Antioxidant Activity : Preliminary data suggest that this compound might exhibit antioxidant properties, contributing to its anticancer effects .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

  • Study on Resistant Bacteria : A study demonstrated that compounds similar to this compound effectively inhibited growth in drug-resistant strains of bacteria.
  • Cancer Treatment Trials : Clinical trials involving thiazole derivatives showed promising results in reducing tumor size in patients with advanced colorectal cancer.

Q & A

Q. Tables

Table 1. Crystallographic Data for Structural Confirmation

ParameterValue
Space groupP21/c
a (Å)18.220(2)
b (Å)8.1180(12)
c (Å)19.628(2)
β (°)108.761(8)
V (ų)2748.9(6)
Z8
R-factor0.050

Table 2. Computational Parameters for DFT Analysis

ParameterValue
Basis set6-311G(d,p)
HOMO (eV)-6.2
LUMO (eV)-1.8
MESP range (eV)-0.5 (red) to +0.3 (blue)

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